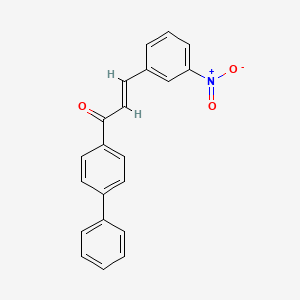![molecular formula C26H24N2O4S2 B2995175 [3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone CAS No. 1115562-37-2](/img/structure/B2995175.png)
[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienylmethanone” is a chemical compound with the molecular formula C26H24N2O4S2 and a molecular weight of 492.61. It is not intended for human or veterinary use and is typically used for research purposes.
Chemical Reactions Analysis
As mentioned earlier, the Suzuki–Miyaura coupling reaction is likely involved in the synthesis of this compound . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst .Aplicaciones Científicas De Investigación
Synthesis and Antiestrogenic Activity
A study by Jones et al. (1979) highlights the synthesis and antiestrogenic activity of related compounds. They demonstrated the potent antiestrogenic activity of these compounds through both oral and subcutaneous administration in rats and mice. This suggests potential applications in treatments targeting estrogen receptors.
Antiviral Activity and Pharmacokinetic Behaviour
FathimaShahana and Yardily (2020) conducted a study on a novel compound with structural similarities, focusing on its antiviral activity and pharmacokinetic behavior. The study, detailed in the Indian Journal of Biochemistry and Biophysics, involves molecular docking to understand the interactions with antiviral targets, suggesting potential in antiviral drug development.
Anti-Stress Oxidative Properties
A research by Largeron and Fleury (1998) in "Tetrahedron Letters" discusses the synthesis of novel derivatives with anti-stress oxidative properties. This indicates the compound's potential role in managing oxidative stress-related conditions.
Spectroscopic Properties
Al-Ansari (2016) explored the spectroscopic properties of similar compounds in the Journal of Fluorescence. This research is crucial for understanding how these compounds interact with light, which can be vital in fluorescence microscopy and imaging techniques.
Crosslinking in Polymer Chemistry
In polymer chemistry, the work by Xu et al. (2014) demonstrates the use of related compounds in the covalent crosslinking process in copolymers. This has implications for developing new materials with specific mechanical and chemical properties.
Carbonic Anhydrase Inhibitors
Research by Akbaba et al. (2013) in "Archiv der Pharmazie" investigates novel derivatives as carbonic anhydrase inhibitors, suggesting potential applications in treating conditions like glaucoma or edema.
Antioxidant Properties
Çetinkaya et al. (2012) in Archiv der Pharmazie synthesized and analyzed the antioxidant properties of related derivatives, indicating potential uses in combating oxidative stress and related diseases.
Anti-proliferative and Tumor Cell Selectivity
A study by Thomas et al. (2017) in the "European journal of medicinal chemistry" shows the pronounced anti-proliferative activity and tumor cell selectivity of thiophene derivatives, suggesting its application in cancer research and treatment.
Propiedades
IUPAC Name |
[3-amino-4-(benzenesulfonyl)-5-(2-ethylanilino)thiophen-2-yl]-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-17-9-7-8-12-21(17)28-26-25(34(30,31)20-10-5-4-6-11-20)22(27)24(33-26)23(29)18-13-15-19(32-2)16-14-18/h4-16,28H,3,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEMWVXDQFAJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=C(C(=C(S2)C(=O)C3=CC=C(C=C3)OC)N)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Amino-5-[(2-ethylphenyl)amino]-4-(phenylsulfonyl)-2-thienyl](4-methoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-naphthalen-1-ylmethanone](/img/structure/B2995094.png)
![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)
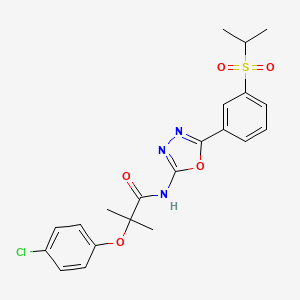
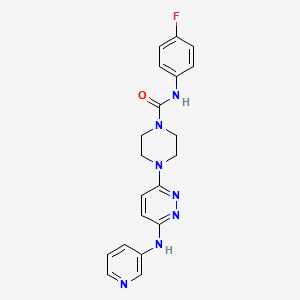
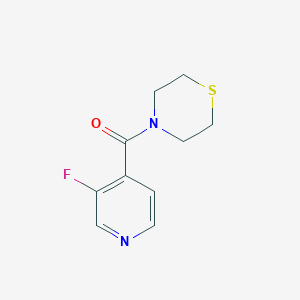
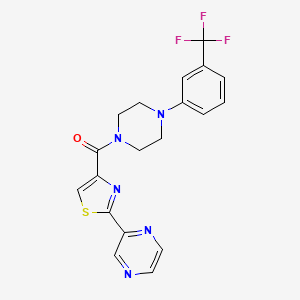
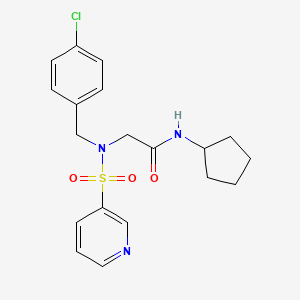
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2995106.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methyl-N-(3,4,5-trimethoxyphenyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2995108.png)
![2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide](/img/structure/B2995110.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2995114.png)
